Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFBKTAITAHHAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939286 |

Source

|

| Record name | Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179943-57-8 |

Source

|

| Record name | Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (CAS No. 179943-57-8), a pivotal heterocyclic intermediate in contemporary drug discovery and medicinal chemistry. This document delineates its chemical identity, physicochemical properties, and established synthetic protocols, with a particular focus on the Conrad-Limpach synthesis. Furthermore, it explores the compound's significant role as a versatile scaffold in the development of novel therapeutic agents, particularly in the realms of anticancer and antimicrobial research. Detailed experimental methodologies, safety protocols, and an analysis of its potential as a building block for targeted therapies are presented to empower researchers in leveraging this compound for their research and development endeavors.

Chemical Identity and Physicochemical Properties

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is a quinoline derivative characterized by a bromine substituent at the 7-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 3-position.[1][2] Its unique structural features make it a valuable starting material for the synthesis of a wide range of biologically active molecules.

Table 1: Physicochemical Properties of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

| Property | Value | Source |

| CAS Number | 179943-57-8 | [1][3][4][5] |

| Molecular Formula | C₁₂H₁₀BrNO₃ | [1][3][5] |

| Molecular Weight | 296.12 g/mol | [1][3][5] |

| IUPAC Name | ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate | [1] |

| Appearance | Solid | [3] |

| XlogP3 | 2.7 | [1] |

| Melting Point | 307-309 °C (for the corresponding carboxylic acid) | [2] |

| Boiling Point | 385.5 ± 37.0 °C (Predicted) | |

| Density | 1.593 ± 0.06 g/cm³ (Predicted) |

Synthesis and Mechanism

The primary and most established method for synthesizing Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is the Conrad-Limpach synthesis .[6][7][8][9] This robust reaction involves two key stages: the formation of an enamine intermediate followed by a high-temperature thermal cyclization.[6][10]

The Conrad-Limpach Synthesis: A Mechanistic Overview

The synthesis commences with the condensation of an aniline, in this case, m-bromoaniline , with a β-ketoester, typically diethyl ethoxymethylenemalonate (DEEMM) .[11] The reaction proceeds through the formation of a Schiff base, which then undergoes an intramolecular cyclization at elevated temperatures to yield the 4-hydroxyquinoline core.[6][8] The use of high-boiling point, inert solvents such as diphenyl ether or Dowtherm A is often crucial for achieving high yields in the cyclization step.[10][12]

Diagram 1: The Conrad-Limpach Synthesis Workflow

Caption: A simplified workflow of the Conrad-Limpach synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, based on established methodologies.[11]

Step 1: Synthesis of Diethyl (3-bromoanilino)methylene)malonate (Enamine Intermediate)

-

To a round-bottom flask, add 30 g of m-bromoaniline and 49 g of diethyl ethoxymethylenemalonate.[11]

-

Stir the mixture and slowly heat to 110°C.[11]

-

Maintain the temperature and continue stirring for 1.5 hours.[11]

-

After the reaction is complete, concentrate the reaction solution under reduced pressure to remove the ethanol generated during the reaction.[11]

-

The resulting crude product can be purified by column chromatography to yield the enamine intermediate.[11]

Step 2: Thermal Cyclization to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

-

In a suitable reaction vessel equipped for high-temperature reactions, add the purified enamine intermediate to a high-boiling point solvent (e.g., Dowtherm A).[10]

-

Heat the mixture to approximately 250°C to induce intramolecular cyclization.[10]

-

Monitor the reaction for completion (typically a few minutes to several hours).

-

Upon completion, allow the reaction mixture to cool. The precipitated solid product is the desired Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.[10]

-

Collect the solid product by filtration and wash with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent.[10]

-

Further purification can be achieved by recrystallization from a high-boiling solvent like dimethylformamide (DMF).[10]

Applications in Drug Discovery and Development

The 4-hydroxyquinoline-3-carboxylate scaffold is a privileged structure in medicinal chemistry, and the 7-bromo derivative is a particularly valuable intermediate for accessing novel chemical space. Its utility spans across various therapeutic areas, most notably in the development of anticancer and antimicrobial agents.[13][14]

Anticancer Potential

Numerous studies have highlighted the anticancer properties of quinoline derivatives.[15] While specific IC50 values for Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate are not extensively reported in the public domain, the corresponding carboxylic acid and its analogs have been shown to inhibit the cellular respiration of Ehrlich ascites cells. This suggests a potential mechanism of action involving the disruption of cellular energy metabolism.

Furthermore, the core structure is amenable to derivatization at multiple positions, allowing for the synthesis of libraries of compounds for screening against various cancer cell lines and kinase targets. The bromine atom at the 7-position provides a handle for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships.

Antimicrobial Activity

Diagram 2: Role as a Scaffold in Drug Discovery

Sources

- 1. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate [cymitquimica.com]

- 4. doronscientific.com [doronscientific.com]

- 5. usbio.net [usbio.net]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 8. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 10. benchchem.com [benchchem.com]

- 11. Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 12. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, including its molecular weight, and present a detailed, field-proven protocol for its synthesis via the Gould-Jacobs reaction. Furthermore, this guide outlines the essential analytical techniques for its characterization, complete with expected spectroscopic data. Finally, we explore the compound's role as a crucial intermediate in the development of novel therapeutic agents, supported by insights into the broader biological significance of the quinoline scaffold. This document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic bioactive compounds. Its versatile chemical nature allows for a wide range of substitutions, enabling the fine-tuning of pharmacological properties. Derivatives of quinoline have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate serves as a pivotal building block in the synthesis of more complex quinoline-based molecules, making a thorough understanding of its properties and synthesis essential for the advancement of novel drug candidates.

Physicochemical Properties of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 296.12 g/mol | [1][2][3] |

| Molecular Formula | C₁₂H₁₀BrNO₃ | [1][2][3] |

| CAS Number | 179943-57-8 | [1][3] |

| IUPAC Name | ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate | [4][5] |

| Melting Point | 307-309 °C | [4] |

| Appearance | Solid | [2] |

Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate: A Step-by-Step Protocol

The synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is reliably achieved through a two-step process, beginning with the formation of an enamine intermediate followed by a thermally induced cyclization, a variant of the Gould-Jacobs reaction.

Overall Synthesis Pathway

Caption: Overall synthetic route for Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

Step 1: Synthesis of Diethyl (3-bromoanilinomethylene)malonate (Enamine Intermediate)

This initial step involves the condensation of m-bromoaniline with diethyl ethoxymethylenemalonate. The reaction proceeds by the nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol.

Materials:

-

m-Bromoaniline

-

Diethyl ethoxymethylenemalonate

-

Ethanol (for recrystallization)

Protocol:

-

In a round-bottom flask, combine equimolar amounts of m-bromoaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture with stirring. The reaction is typically initiated at temperatures around 100-120°C.

-

Continue heating for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product, diethyl (3-bromoanilinomethylene)malonate, can be purified by recrystallization from a suitable solvent such as ethanol to yield a solid product.

Step 2: Thermal Cyclization to Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

The second stage involves the high-temperature intramolecular cyclization of the enamine intermediate. This reaction is typically carried out in a high-boiling point, inert solvent to facilitate the high temperatures required for the ring closure and subsequent elimination of ethanol.

Materials:

-

Diethyl (3-bromoanilinomethylene)malonate (from Step 1)

-

High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

Protocol:

-

In a suitable reaction vessel equipped for high-temperature reactions, add the purified diethyl (3-bromoanilinomethylene)malonate to a high-boiling point solvent.

-

Heat the mixture to a temperature of approximately 240-250°C with stirring.

-

Maintain this temperature for 30-60 minutes to ensure complete cyclization.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solvent.

-

Collect the solid product, Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, by filtration.

-

Wash the collected solid with a low-boiling point solvent (e.g., hexane or ether) to remove any residual high-boiling solvent.

-

Further purification can be achieved by recrystallization from a high-boiling solvent like dimethylformamide (DMF).

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are standard for the structural elucidation of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

Spectroscopic Data Acquisition Workflow

Caption: Workflow for the analytical characterization of the synthesized product.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring, the vinyl proton, the ethyl ester protons (a quartet and a triplet), and a broad singlet for the N-H proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the 7-bromo substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all twelve carbon atoms in the molecule. Key signals will include those for the carbonyl carbons of the ester and the quinolone ring, the carbons of the aromatic ring (with the carbon bearing the bromine showing a characteristic shift), and the carbons of the ethyl group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the calculated exact mass. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch (for the hydroxyl group, which exists in tautomeric equilibrium with the 4-oxo form), an N-H stretch, a strong C=O stretch for the ester, and another C=O stretch for the quinolone carbonyl. Aromatic C-H and C=C stretching vibrations will also be present.

Applications in Drug Discovery and Development

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. The quinoline-3-carboxylate moiety is a key pharmacophore in several classes of therapeutic agents.

-

Anticancer Agents: Numerous studies have highlighted the potential of quinoline derivatives as antiproliferative agents. The planarity of the quinoline ring allows for intercalation with DNA, while various substituents can be introduced to target specific enzymes or receptors involved in cancer cell proliferation.

-

Antimalarial Drugs: The quinoline core is famously present in antimalarial drugs like chloroquine and mefloquine. The 7-bromo substituent can be a site for further chemical modification to develop new antimalarial candidates with improved efficacy and resistance profiles.

-

Antibacterial and Antifungal Agents: The quinoline scaffold is also found in a number of antibacterial and antifungal compounds. The ability to functionalize the quinoline ring at multiple positions allows for the creation of derivatives with potent activity against a range of microbial pathogens.

The 7-bromo position on Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is particularly useful for introducing further chemical diversity through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of a wide array of novel drug candidates.

Conclusion

This technical guide has provided a detailed overview of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a compound of significant interest to the scientific community. By understanding its fundamental properties, mastering its synthesis, and being proficient in its characterization, researchers are well-equipped to utilize this versatile building block in the design and development of next-generation therapeutic agents and advanced materials. The methodologies and data presented herein are intended to serve as a practical and authoritative resource to facilitate innovation in the fields of medicinal chemistry and organic synthesis.

References

-

PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid.

-

PubChemLite. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (C12H10BrNO3). Retrieved from [Link]

Sources

- 1. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate [cymitquimica.com]

- 2. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. PubChemLite - Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (C12H10BrNO3) [pubchemlite.lcsb.uni.lu]

- 5. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. This versatile heterocyclic compound serves as a pivotal intermediate in the development of novel therapeutic agents, functional dyes, and agrochemicals. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering both foundational knowledge and practical insights into the utilization of this valuable chemical scaffold.

Introduction: The Quinoline Core in Modern Chemistry

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] The strategic substitution of the quinoline core allows for the fine-tuning of a molecule's physicochemical and biological properties. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, featuring a bromine atom at the 7-position, a hydroxyl group at the 4-position, and an ethyl carboxylate at the 3-position, is a highly functionalized intermediate. The presence of these distinct functional groups provides multiple avenues for synthetic modification, making it a valuable building block for creating diverse chemical libraries. The bromine atom, in particular, serves as a versatile handle for modern cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl substituents. This guide will delve into the core characteristics of this compound, providing the technical details necessary for its effective use in research and development.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation.

Structural and General Information

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate exists as a solid at room temperature and is typically off-white to pale yellow in color.[2][3] The molecule exhibits keto-enol tautomerism, predominantly favoring the 4-quinolone form, which is stabilized by intramolecular hydrogen bonding between the 4-oxo group and the N-H proton.

Table 1: Core Properties of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

| Property | Value | Source(s) |

| IUPAC Name | ethyl 7-bromo-4-oxo-1H-quinoline-3-carboxylate | [3] |

| Synonyms | Ethyl 7-bromo-4-hydroxy-3-quinolinecarboxylate | [4] |

| CAS Number | 179943-57-8 | [2][4] |

| Molecular Formula | C₁₂H₁₀BrNO₃ | [2][3][4] |

| Molecular Weight | 296.12 g/mol | [2][3][4] |

| Appearance | Solid | [2][3] |

| Melting Point | 307-309 °C | |

| Purity | Typically ≥95% | [2] |

Predicted Physicochemical Data

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source(s) |

| Boiling Point | 385.5 ± 37.0 °C | |

| Flash Point | 186.9 ± 26.5 °C | |

| Density | 1.593 ± 0.06 g/cm³ | |

| XLogP3 | 2.7 | [3] |

Spectroscopic Profile (Predicted)

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, with characteristic splitting patterns. The ethyl group will present as a quartet and a triplet. The N-H and O-H protons may appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will display 12 distinct carbon signals, including those for the carbonyl carbons of the ester and the quinolone ring, aromatic carbons, and the two carbons of the ethyl group. The carbon attached to the bromine atom will show a characteristic chemical shift.

-

IR Spectroscopy: Key vibrational bands are expected for the N-H and O-H stretching (as a broad band), C=O stretching of the quinolone and the ester, and C=C stretching of the aromatic rings.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M⁺ and M+2) being a key identifier.[7]

Synthesis and Manufacturing

The primary and most established route for the synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is a variation of the Gould-Jacobs reaction. This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Gould-Jacobs Reaction Pathway

The synthesis proceeds in two main stages:

-

Condensation: 3-Bromoaniline is reacted with diethyl ethoxymethylenemalonate. This step forms an intermediate, diethyl (3-bromoanilinomethylene)malonate, with the elimination of ethanol.

-

Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether. The high temperature induces an intramolecular cyclization, followed by the elimination of another molecule of ethanol, to yield the final 4-hydroxyquinoline ring system.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate [cymitquimica.com]

- 3. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (C12H10BrNO3) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Spectroscopic Characterization of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry and materials science. The interpretation of its spectral data is crucial for confirming its chemical identity, purity, and for elucidating its electronic and structural properties. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic characteristics of this compound.

Molecular Structure and Isomeric Forms

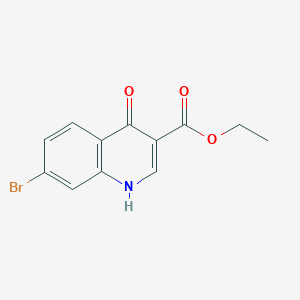

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (C₁₂H₁₀BrNO₃) can exist in tautomeric forms, primarily the 4-hydroxyquinoline and 4-quinolone forms. The quinolone tautomer is generally the more stable form in solution and the solid state. The precise tautomeric state can be elucidated through careful analysis of the spectroscopic data, particularly NMR and IR spectroscopy.

Caption: Molecular Structure of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, high-resolution mass spectrometry (HRMS) is essential for confirming its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe different adducts.

-

Data Analysis: Compare the observed m/z values with the theoretically calculated values for the expected ionic species.

Predicted Mass Spectrometry Data [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 295.9917 |

| [M+Na]⁺ | 317.9736 |

| [M-H]⁻ | 293.9771 |

| [M+NH₄]⁺ | 313.0182 |

| [M+K]⁺ | 333.9476 |

The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for the aromatic protons and the ethyl group protons.

Predicted ¹H NMR Peak Assignments (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | OH |

| ~8.8 | s | 1H | H2 |

| ~8.3 | d | 1H | H5 |

| ~8.1 | d | 1H | H8 |

| ~7.6 | dd | 1H | H6 |

| 4.2-4.4 | q | 2H | -OCH₂CH₃ |

| 1.2-1.4 | t | 3H | -OCH₂CH₃ |

The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group, and the electron-donating effect of the hydroxyl group. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can be concentration and temperature dependent.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Predicted ¹³C NMR Peak Assignments (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (quinolone) |

| ~165 | C=O (ester) |

| ~145 | C4 |

| ~140 | C8a |

| ~138 | C2 |

| ~128 | C6 |

| ~125 | C5 |

| ~122 | C7 |

| ~118 | C4a |

| ~110 | C3 |

| ~60 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

The downfield chemical shifts of C4 and the quinolone carbonyl carbon are indicative of the 4-quinolone tautomeric form being predominant.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3200 (broad) | O-H stretch (hydroxyl) |

| ~3000 | C-H stretch (aromatic) |

| ~1720 | C=O stretch (ester) |

| ~1650 | C=O stretch (quinolone) |

| 1600-1450 | C=C and C=N stretches (aromatic rings) |

| ~1250 | C-O stretch (ester) |

| Below 800 | C-Br stretch and out-of-plane C-H bending |

The presence of a broad O-H stretching band and two distinct carbonyl stretching bands would provide strong evidence for the proposed structure.

Experimental Workflow for Spectroscopic Analysis

Caption: A typical workflow for the spectroscopic analysis of a novel compound.

This systematic approach ensures that the chemical identity and purity of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate are unambiguously determined, providing a solid foundation for its further investigation and application.

References

[2] Supporting Information - Wiley-VCH. (n.d.). Retrieved from [3] Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [4] Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [5] Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [1] Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (C12H10BrNO3) - PubChemLite. (n.d.). Retrieved from [6] ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate - Echemi. (n.d.). Retrieved from [7] Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem. (n.d.). Retrieved from [8] Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate - CymitQuimica. (n.d.). Retrieved from [9] Ethyl 7-Bromo-4-hydroxy-3-quinolinecarboxylate - Doron Scientific. (2023, March 2). Retrieved from [10] 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem. (n.d.). Retrieved from

Sources

- 1. PubChemLite - Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (C12H10BrNO3) [pubchemlite.lcsb.uni.lu]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. echemi.com [echemi.com]

- 7. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate [cymitquimica.com]

- 9. doronscientific.com [doronscientific.com]

- 10. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enduring Therapeutic Promise of the Quinoline Scaffold: A Technical Guide to its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its inherent structural versatility has allowed for the development of a multitude of derivatives with potent anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive exploration of these key biological activities, delving into the underlying mechanisms of action, presenting detailed experimental protocols for their evaluation, and summarizing key quantitative data to inform future drug discovery and development efforts.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline, consisting of a benzene ring fused to a pyridine ring, is a fundamental heterocyclic compound.[1] While the unsubstituted quinoline molecule itself has limited biological significance, its derivatives are central to a vast array of pharmacologically active compounds.[3] The strategic placement of various substituents on the quinoline nucleus allows for the fine-tuning of its physicochemical properties, leading to enhanced target specificity and therapeutic efficacy. This adaptability has cemented the quinoline scaffold as a "privileged structure" in medicinal chemistry, consistently yielding compounds with significant biological potential.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms of action.[2][3][4] These mechanisms often involve the disruption of fundamental cellular processes essential for tumor growth and survival, including DNA replication, cell cycle progression, and signal transduction.[1][3][4]

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are multifaceted. Some derivatives act as topoisomerase inhibitors , interfering with the enzymes responsible for managing DNA topology during replication and transcription, ultimately leading to DNA damage and apoptosis.[1] Others function by intercalating with DNA , disrupting its structure and inhibiting replication and transcription processes.[1]

Furthermore, many quinoline-based compounds target key kinases involved in pro-survival signaling pathways, such as the PI3K/AKT and EGFR pathways.[1][5] By inhibiting these kinases, they can effectively block signals that promote cell proliferation, survival, and angiogenesis.[1] Certain derivatives also induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1]

Caption: Anticancer mechanisms of quinoline derivatives.

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of quinoline derivatives is commonly quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Range (µM) | Reference |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 | [6] |

| 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12 | [6] |

| 2,4-disubstituted quinolines | SF-295, HTC-8, HL-60 | 0.314 - 4.65 (µg/cm³) | [7] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl) quinoline | HL-60 | 19.88 (µg/ml) | [7] |

| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01–77.67 (% inhibition) | [7] |

| 3-quinoline derivatives | MCF-7 (Breast) | 29.8 - 40.4 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[8][9]

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]

-

Compound Preparation: Prepare a stock solution of the quinoline derivative in a suitable solvent like DMSO. Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should typically not exceed 0.5%.

-

Cell Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of the quinoline derivatives to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.[6]

-

Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours.[10]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software.[6]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinoline derivatives, particularly the fluoroquinolones, are a well-established class of broad-spectrum antibacterial agents.[11] Their antimicrobial activity extends to both Gram-positive and Gram-negative bacteria, and some derivatives also exhibit potent antifungal properties.[12]

Mechanisms of Antimicrobial Action

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA synthesis.[11] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[11] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription. Topoisomerase IV is involved in the decatenation of daughter chromosomes following replication. By inhibiting these enzymes, quinolones lead to the accumulation of DNA strand breaks, ultimately resulting in bacterial cell death.[11]

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial potency of quinoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Antibacterial Activity:

| Derivative Class/Compound | Target Organism(s) | MIC Range (µg/mL) | Reference |

| Quinolone coupled hybrids | Gram-positive & Gram-negative bacteria | 0.125 - 8 | [13] |

| N-methylbenzoindolo[3,2-b]-quinolines | Vancomycin-resistant E. faecium | 4 | [14] |

| 9-bromo substituted indolizinoquinoline-5,12-diones | E. coli, MRSA | 2 | [14] |

| 2-sulfoether-4-quinolones | S. aureus, B. cereus | 0.8 - 1.61 (µM) | [14] |

| Quinoline-2-one derivatives | MRSA, VRE | 0.75 | [15] |

Antifungal Activity:

| Derivative Class/Compound | Target Organism(s) | MIC Range (µg/mL) | Reference |

| Quinoline-based amides | G. candidum, C. albicans, P. chrysogenum | Potent activity | [14] |

| Quinoline-thiazole hybrids | Candida species | <0.06 - 0.24 | [14][16] |

| 6-substituted quinolines | A. flavus, A. niger, F. oxysporum, C. albicans | Potent activity | [14] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Caption: Workflow for the agar well diffusion assay.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of a sterile agar plate (e.g., Mueller-Hinton agar).

-

Well Creation: Aseptically create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the quinoline derivative solution (at a known concentration) into each well. A control with the solvent alone should also be included.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Antimalarial Activity: A Historical and Enduring Legacy

The quinoline scaffold is historically and currently of paramount importance in the fight against malaria. Quinine, a naturally occurring quinoline alkaloid, was one of the first effective treatments for this devastating parasitic disease. Synthetic quinoline derivatives, such as chloroquine and mefloquine, have been mainstays of antimalarial chemotherapy for decades.[17]

Mechanism of Antimalarial Action

The primary target of many quinoline antimalarials is the detoxification of heme within the malaria parasite, Plasmodium falciparum.[17] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[17] The parasite detoxifies this heme by polymerizing it into an inert crystalline pigment called hemozoin.[18][19][20]

Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole of the parasite.[17] Here, they are thought to interfere with heme polymerization in several ways: by forming a complex with heme that "caps" the growing hemozoin crystal, preventing further polymerization, or by binding to the crystal surface and blocking the addition of new heme units.[18][19][20][21] The resulting buildup of free heme is highly toxic to the parasite, leading to its death.[17]

Caption: Inhibition of heme polymerization by quinoline antimalarials.

Quantitative Assessment of Antimalarial Activity

The in vitro antimalarial activity of quinoline derivatives is expressed as the 50% inhibitory concentration (IC50) against P. falciparum.

| Compound/Derivative Class | P. falciparum Strain(s) | IC50 Range (µM) | Reference |

| Quinolinyl thiourea analogue | Chloroquine-resistant | 1.2 | [1] |

| Quinoline derivatives | - | 0.014 - 5.87 (µg/mL) | [1] |

| 7-(2-phenoxyethoxy)-4(1H)-quinolones | Drug-resistant | as low as 0.15 nM (EC50) | [1] |

| Quinoline-sulfonamide hybrids | 3D7, K1 | 0.01 - 0.41 | [22] |

| Quinoline-β-lactam hybrids | W2 | 80 - 94 nM | [22] |

| 2,4-bis-substituted quinolines | 3D7, W2 | 0.032 - 0.34 | [23] |

Experimental Protocol: SYBR Green I-based Fluorescence Assay

The SYBR Green I assay is a high-throughput method for quantifying parasite growth by measuring the amount of parasite DNA.[24]

Caption: Workflow for the SYBR Green I antimalarial assay.

Step-by-Step Methodology:

-

Preparation of Drug-Coated Plates: In a 96-well microplate, perform serial dilutions of the quinoline derivative in a complete culture medium.[24]

-

Parasite Culture and Inoculation: Use a synchronized culture of P. falciparum at the ring stage with a parasitemia of 0.5-1%. Prepare a suspension of parasitized erythrocytes at a 2% hematocrit in a complete medium and add 200 µL to each well of the drug-coated plate.[24]

-

Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[24]

-

Lysis and Staining: Prepare a lysis buffer containing SYBR Green I. After incubation, add 100 µL of the lysis buffer to each well and incubate in the dark at room temperature for 1 to 24 hours.[24]

-

Fluorescence Measurement: Read the fluorescence of each well using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[24]

-

Data Analysis: Subtract the background fluorescence from uninfected erythrocyte controls. Express the fluorescence as a percentage of the drug-free control and plot against the drug concentration to determine the IC50 value.[24]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Quinoline derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.[25]

Mechanisms of Anti-inflammatory Action

A primary mechanism of anti-inflammatory action for many quinoline derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[26][27] These enzymes are crucial for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting COX-2 and 5-LOX, quinoline compounds can effectively reduce the production of these pro-inflammatory molecules.[26] Some derivatives also inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[27]

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rats for a week under standard laboratory conditions.

-

Grouping and Dosing: Divide the animals into groups: a control group receiving the vehicle, a standard group receiving a known anti-inflammatory drug (e.g., indomethacin), and test groups receiving different doses of the quinoline derivative. Administer the compounds orally or intraperitoneally.

-

Induction of Edema: One hour after dosing, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat. [28][29]4. Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours). [28]5. Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. Determine the percentage inhibition of edema for the treated groups relative to the control group.

Conclusion and Future Directions

The quinoline scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. The diverse biological activities of its derivatives, spanning anticancer, antimicrobial, antimalarial, and anti-inflammatory applications, underscore its enduring importance in medicinal chemistry. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the molecular mechanisms of action will undoubtedly lead to the development of next-generation quinoline-based drugs with improved efficacy, selectivity, and safety profiles. Future research should focus on multi-target quinoline derivatives to address complex diseases and combat drug resistance, further solidifying the legacy of this remarkable heterocyclic system.

References

-

Olafson, K. N., et al. (2017). Quinolines block every step of malaria heme crystal growth. Proceedings of the National Academy of Sciences, 114(30), 7833-7838. [Link]

-

Wikipedia. (n.d.). Quinolone antibiotic. [Link]

-

Sullivan, D. J., et al. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. Journal of Biological Chemistry, 273(47), 31103-31107. [Link]

-

Elsevier. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. Journal of Biological Chemistry, 273(47), 31103-31107. [Link]

-

Portal da Descoberta. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. Journal of Biological Chemistry, 273(47), 31103-31107. [Link]

-

Yilmaz, I., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48135-48151. [Link]

-

National Center for Biotechnology Information. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

-

Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

-

National Center for Biotechnology Information. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. [Link]

-

Slater, A. F. (1993). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 23(4), 437-449. [Link]

-

Jain, S., et al. (2021). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. [Link]

-

ResearchGate. (n.d.). MIC (mg/mL) of quinoline scaffolds against bacterial strains. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. [Link]

-

ResearchGate. (2025). Review on recent development of quinoline for anticancer activities. [Link]

-

International Journal of Pharmaceutical and Research & Development. (n.d.). Insights into Quinoline Schiff Bases as Anticancer Agents. [Link]

-

ResearchGate. (n.d.). In vitro antimalarial activities against three strains of P. falciparum (IC50, µM) of ligands 25,26. [Link]

-

Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]

-

ResearchGate. (n.d.). IC50 values of the test compounds against the three cancer cell lines. [Link]

-

ResearchGate. (n.d.). IC50 values of the quinoline antimalarial based drugs and corresponding complexes. [Link]

-

National Center for Biotechnology Information. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]

-

National Center for Biotechnology Information. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]

-

National Center for Biotechnology Information. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Link]

-

ResearchGate. (n.d.). IC50 values of compounds 16 and 17 against four different cancer cell lines. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug discovery today, 18(7-8), 389-398. [Link]

-

ResearchGate. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. [Link]

-

ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. [Link]

-

ResearchGate. (n.d.). The IC50 values of compounds C1 to C10 against four cancer cell lines. [Link]

-

MDPI. (n.d.). Quinoline-Based Hybrid Compounds with Antimalarial Activity. [Link]

-

National Center for Biotechnology Information. (n.d.). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. [Link]

-

National Center for Biotechnology Information. (2021). Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition. [Link]

-

Open Ukrainian Citation Index. (n.d.). Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histopathological study. [Link]

-

Fidock, D. A., et al. (n.d.). Antimalarial efficacy screening: in vitro and in vivo protocols. [Link]

-

Science.gov. (n.d.). carrageenan induced paw: Topics by Science.gov. [Link]

-

National Center for Biotechnology Information. (2023). Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model. [Link]

-

ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). [Link]

-

Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]

-

Semantic Scholar. (n.d.). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. ijrpr.com [ijrpr.com]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. benchchem.com [benchchem.com]

- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 20. profiles.wustl.edu [profiles.wustl.edu]

- 21. Quinolines block every step of malaria heme crystal growth - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Novel 1,2,4-triazine-quinoline hybrids: The privileged scaffolds as potent multi-target inhibitors of LPS-induced inflammatory response via dual COX-2 and 15-LOX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. inotiv.com [inotiv.com]

- 29. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of the Quinoline Scaffold: A Technical Guide to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to a wide array of therapeutic agents. This guide provides an in-depth exploration of the therapeutic applications of substituted quinolines, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The inherent chemical properties of the quinoline nucleus, including its aromaticity, planarity, and ability to engage in various non-covalent interactions, make it a "privileged scaffold" in drug design. Strategic placement of substituents on the quinoline ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to compounds with diverse biological activities. The synthesis of substituted quinolines is often achieved through established methods like the Skraup, Doebner-von Miller, and Friedländer syntheses, with modern advancements offering more efficient and greener alternatives.[1][2][3][4]

Anticancer Applications: Targeting the Machinery of Malignancy

Substituted quinolines have emerged as a significant class of anticancer agents, exhibiting efficacy through multiple mechanisms of action that disrupt the proliferation and survival of cancer cells.[5][6][7][8]

DNA Intercalation and Topoisomerase Inhibition

The planar nature of the quinoline ring allows it to intercalate between the base pairs of DNA, distorting the double helix and interfering with essential cellular processes like replication and transcription.[9][10][11][12] This mechanism can lead to cell cycle arrest and apoptosis. Furthermore, many quinoline derivatives function as topoisomerase inhibitors.[13][14][15][16] Topoisomerases are crucial enzymes that resolve DNA topological problems during replication, transcription, and recombination. By stabilizing the transient DNA-enzyme cleavage complex, quinoline-based inhibitors introduce permanent DNA strand breaks, ultimately triggering cell death.[9][14][16][17] Prominent examples of anticancer drugs that incorporate a quinoline or related scaffold and function as topoisomerase inhibitors include camptothecin and its analogs.[18]

Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling pathways that are often dysregulated in cancer. Substituted quinolines have been successfully developed as inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases.[8][9] By blocking the ATP-binding site of these enzymes, quinoline derivatives can halt the downstream signaling cascades that drive tumor growth, angiogenesis, and metastasis.[7][9]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A fundamental step in the evaluation of novel anticancer compounds is the determination of their cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} caption { label="Workflow of the MTT Cytotoxicity Assay."; fontsize=10; fontname="Arial"; }

Antimicrobial Applications: Combating Infectious Diseases

The quinolone and fluoroquinolone classes of antibiotics are a testament to the power of the quinoline scaffold in combating bacterial infections. Their broad-spectrum activity has made them indispensable in clinical practice.[19][20][21][22][23][24][25][26]

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary mechanism of action of quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[19][20][21][22][23][24][26] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Topoisomerase IV is crucial for the decatenation of daughter chromosomes following replication. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacteria.[19][20][22][23][24][26] The selectivity of these drugs for bacterial topoisomerases over their mammalian counterparts is a key factor in their therapeutic utility.[20]

dot graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];

subgraph "Bacterial Cell" A[Quinolone Antibiotic] --> B{Inhibition of DNA Gyrase & Topoisomerase IV}; B --> C[Stabilization of Enzyme-DNA Complex]; C --> D[Accumulation of Double-Strand DNA Breaks]; D --> E[Inhibition of DNA Replication & Transcription]; E --> F[Bacterial Cell Death]; end

A -> B [label="Enters Bacterial Cell"]; caption { label="Mechanism of Action of Quinolone Antibiotics."; fontsize=10; fontname="Arial"; }

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[27][28][29][30][31]

Principle: A standardized inoculum of a bacterial strain is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that prevents visible bacterial growth is determined.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the substituted quinoline compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

Anti-Inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and substituted quinolines have demonstrated significant potential as anti-inflammatory agents.[32][33]

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This can occur through various mechanisms, including the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. By suppressing the production of these inflammatory molecules, substituted quinolines can alleviate the signs and symptoms of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[34][35][36][37][38]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Baseline Paw Volume Measurement: Measure the initial volume of the hind paw of each animal using a plethysmometer.

-

Compound Administration: Administer the substituted quinoline compound to the test group of animals (e.g., orally or intraperitoneally). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific time following compound administration (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the subplantar region of the hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Neurodegenerative Disease Applications: Targeting Neuropathological Pathways

Substituted quinolines have shown promise in the development of therapies for neurodegenerative disorders like Alzheimer's disease.[39][40]

Cholinesterase Inhibition

One of the key therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[41][42][43] Several quinoline derivatives have been identified as potent inhibitors of these enzymes, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function.[40][43]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The Ellman's method is a widely used colorimetric assay to determine the in vitro inhibitory activity of compounds against acetylcholinesterase.[33][41][44][45][46][47]

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobis(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), DTNB, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE solution. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the substrate (ATCI) and DTNB to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC₅₀ value.

Enzyme Inhibition: A Broad Spectrum of Targets

Beyond the specific examples mentioned above, substituted quinolines have been shown to inhibit a wide range of other enzymes, highlighting their potential in treating various diseases. These include, but are not limited to, proteasome inhibitors for cancer therapy and HIV-1 integrase inhibitors for antiviral treatment.

Conclusion

The substituted quinoline scaffold represents a remarkably versatile and enduring platform in the quest for novel therapeutic agents. Its amenability to synthetic modification allows for the creation of a vast chemical space, leading to compounds with a diverse array of biological activities. The continued exploration of structure-activity relationships, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the development of next-generation quinoline-based drugs to address unmet medical needs across a spectrum of diseases. The experimental protocols outlined in this guide provide a foundational framework for the in vitro and in vivo evaluation of these promising compounds, facilitating their journey from the laboratory to the clinic.

References

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Anderson, V. E., & Osheroff, N. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S1–S8. [Link]

-

Bush, N. G., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5648. [Link]

-

Chawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]

-

Chen, Y., et al. (2016). Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors. PeerJ, 4, e2207. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

Hancock, R. E. W. (2008). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]

-

Kouznetsov, V. V., et al. (2019). Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents. Bioorganic Chemistry, 85, 413-424. [Link]

-

Li, J., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(6), 1998. [Link]

-

Liu, Y., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 247, 115024. [Link]

-

Mushtaq, S., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLoS One, 14(8), e0220853. [Link]

-

Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(41), 21464-21487. [Link]

-

Sharma, P., et al. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anti-Cancer Agents in Medicinal Chemistry, 15(5), 631-646. [Link]

-

Smith, J. L. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. [Link]

-

Solomon, V. R., et al. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Bioorganic Chemistry, 116, 105344. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

-

Wikipedia contributors. (2024, November 16). Broth microdilution. In Wikipedia, The Free Encyclopedia. Retrieved December 7, 2025, from [Link]

-

Wikipedia contributors. (2024, November 28). Quinolone antibiotic. In Wikipedia, The Free Encyclopedia. Retrieved December 7, 2025, from [Link]

-

Zaib, S., et al. (2021). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. European Journal of Medicinal Chemistry, 213, 113168. [Link]

-

Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Journal of Biological Chemistry, 300(4), 107094. [Link]

Sources

- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 9. ijmphs.com [ijmphs.com]

- 10. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]